molecular formula C15H9BrFN3O2 B2724914 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 891127-84-7

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

カタログ番号: B2724914
CAS番号: 891127-84-7
分子量: 362.158
InChIキー: ZIXLJWMWCSUVBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a 3-fluorobenzamide moiety at position 2. The 1,3,4-oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common scaffold in medicinal chemistry for targeting enzymes or receptors.

特性

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXLJWMWCSUVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Fluorobenzamide Formation: The final step involves the coupling of the oxadiazole derivative with a fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group or the oxadiazole ring, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted derivatives.

科学的研究の応用

Medicinal Chemistry

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has been investigated for its potential anticancer properties. Studies have shown that compounds containing the oxadiazole scaffold can exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar oxadiazole derivatives have demonstrated growth inhibition percentages of up to 86% against specific cancer types such as SNB-19 and OVCAR-8 .

Case Study: Anticancer Activity

  • Cell Lines Tested : SNB-19, OVCAR-8
  • Percent Growth Inhibition : Up to 86%

These results indicate a promising avenue for further research into the compound's efficacy against cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that derivatives of oxadiazole can possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action typically involves interaction with microbial enzymes or structural components, leading to cell death or inhibition of growth.

Case Study: Antimicrobial Evaluation

  • Tested Microorganisms : Various bacterial strains (Gram-positive and Gram-negative)
  • Methodology : Turbidimetric method for assessing growth inhibition

Biological Mechanisms

The biological activity of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide may be attributed to its ability to interact with various molecular targets within cells. The presence of the oxadiazole ring allows for potential hydrogen bonding and π-π stacking interactions with proteins and enzymes, which are crucial for its anticancer and antimicrobial effects .

Synthesis Techniques

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves the following steps:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids.
  • Introduction of the fluorobenzamide moiety through acylation reactions.

These synthetic routes are critical for optimizing yield and purity in laboratory settings.

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agentSignificant growth inhibition in cancer cell lines (up to 86%)
Antimicrobial ActivityActivity against bacterial and fungal strainsEffective against both Gram-positive and Gram-negative bacteria
Biological MechanismsInteraction with cellular targets through hydrogen bonding and π-π stackingMechanism not fully elucidated but shows promise in targeting enzymes/receptors

作用機序

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl and fluorobenzamide groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Hypothesized Bioactivity
Target Compound 1,3,4-oxadiazole 4-Bromophenyl, 3-fluorobenzamide ~369.2 (calculated) Not reported Antimicrobial, enzyme inhibition
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxochromene, benzamide 589.1 175–178 Kinase inhibition (e.g., anticancer) [[1, ]]
COVPDB424 () 1,3,4-oxadiazole 3,5-Dichloro-4-hydroxyphenyl, benzenesulfonyl fluoride ~436.6 (calculated) Not reported Protease or phosphatase inhibition [[2, ]]
4-Bromobenzenethiol (COVPDB164, ) Simple aromatic Bromophenyl, thiol 189.1 Not reported Thiol-mediated reactivity (e.g., conjugation)
Key Observations:
  • Core Flexibility: The target compound’s 1,3,4-oxadiazole core is shared with COVPDB424 but differs from Example 53’s pyrazolo-pyrimidine system.
  • Substituent Effects :
    • Halogenation : The 4-bromophenyl group in the target compound contrasts with COVPDB424’s 3,5-dichloro-4-hydroxyphenyl. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine.
    • Electron-Withdrawing Groups : The 3-fluorobenzamide in the target compound introduces moderate electron withdrawal, whereas COVPDB424’s sulfonyl fluoride is strongly electron-withdrawing, possibly increasing electrophilic reactivity [[2, ]].
    • Functional Moieties : The benzamide group in the target compound and Example 53 may facilitate hydrogen bonding with biological targets, while COVPDB424’s sulfonyl fluoride could act as a covalent inhibitor.

Physicochemical Properties

  • Melting Points : Example 53 exhibits a melting point of 175–178°C, likely due to its extended aromatic system and hydrogen-bonding capacity. The target compound’s melting point is unreported but expected to be lower due to reduced molecular complexity.
  • Molecular Weight : The target compound (~369.2 g/mol) is significantly smaller than Example 53 (589.1 g/mol), which may improve bioavailability under Lipinski’s rule of five [[1, ]].

生物活性

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a compound belonging to the class of 1,3,4-oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various studies and findings.

Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions between hydrazones and carboxylic acids or acyl hydrazines. Common methods include:

  • Cyclodehydration : Utilizing agents like polyphosphoric acid (PPA) or sulfuric acid to facilitate the formation of the oxadiazole ring.
  • Microwave-Assisted Synthesis : A modern approach that enhances yield and reduces reaction time by using microwave irradiation.

For N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide specifically, the synthesis involves the introduction of a bromine atom on the phenyl ring and a fluorine atom on the benzamide moiety, enhancing its biological profile .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial activity. N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.56 µg/mL
Escherichia coli0.78 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These results indicate that this compound demonstrates potent antibacterial properties comparable to standard antibiotics such as amoxicillin and levofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. In vivo studies using carrageenan-induced paw edema models showed that N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide significantly reduced inflammation levels compared to control groups treated with standard anti-inflammatory drugs like indomethacin. The observed reduction in paw swelling ranged from 33% to 62%, indicating substantial anti-inflammatory activity .

Anticancer Properties

Emerging studies suggest that oxadiazole derivatives may possess anticancer properties. For instance, compounds similar to N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include:

  • Inhibition of DNA synthesis
  • Induction of reactive oxygen species (ROS) production

These findings position oxadiazole derivatives as promising candidates for further development in cancer therapeutics .

Case Studies

Several case studies have reported on the efficacy of oxadiazole derivatives:

  • Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for antitubercular activity and found that compounds with bromine substitutions exhibited enhanced potency against Mycobacterium bovis BCG.
  • Desai et al. (2018) : Focused on pyridine-based oxadiazoles which demonstrated significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, highlighting the structural importance of substituents in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of acylhydrazides with appropriate carbonyl derivatives. For example, oxadiazole formation can be achieved via refluxing 3-fluorobenzamide derivatives with 4-bromophenyl-substituted precursors in the presence of activating agents like phosphoryl chloride (POCl₃) or carbodiimides. Reaction conditions (e.g., temperature: 80–100°C, time: 6–12 hours) must be carefully controlled to minimize side products such as uncyclized intermediates or over-oxidized species .
  • Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by structural confirmation using 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS is critical. For example, 1H^1H-NMR peaks for the oxadiazole ring protons typically appear at δ 8.1–8.5 ppm .

Q. Which spectroscopic and chromatographic techniques are most effective for purity assessment and structural elucidation?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) ensures >95% purity. Retention times vary based on substituent polarity .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) provides exact mass matching (e.g., calculated [M+H]+^+ for C15_{15}H10_{10}BrFN3_3O2_2: 368.99 g/mol). IR spectroscopy confirms carbonyl (C=O, ~1670 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry and intermolecular interactions?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) reveals bond angles, torsion angles, and packing motifs. For example, the oxadiazole ring typically adopts a planar conformation, with dihedral angles <5° relative to adjacent phenyl rings. Halogen bonding between bromine and fluorine atoms may stabilize the crystal lattice .

Q. What in vitro bioassays are suitable for evaluating its biological activity, and how can contradictory data be reconciled?

  • Assay Design :

  • Enzyme Inhibition : Use fluorometric assays (e.g., α-glucosidase or lipoxygenase inhibition) with IC50_{50} determination. Normalize activity against controls like acarbose .
  • Receptor Binding : Radioligand displacement assays (e.g., CB1 receptor affinity testing) can be performed, with competitive binding curves analyzed using nonlinear regression. For example, structurally similar oxadiazoles show IC50_{50} values in the nM range .
    • Data Reconciliation : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and computational docking (e.g., AutoDock Vina) to correlate bioactivity with binding poses .

Q. How do substituent variations (e.g., bromophenyl vs. chlorophenyl) influence the compound’s physicochemical and pharmacological properties?

  • SAR Studies :

  • Lipophilicity : Replace bromine with chlorine to reduce logP (e.g., bromine: ~2.8 vs. chlorine: ~2.3), improving aqueous solubility.
  • Bioactivity : Bromine’s electron-withdrawing effect enhances receptor binding affinity in some cases, as seen in CB1 ligands where 4-bromophenyl derivatives exhibit higher selectivity than chloro analogs .

Q. What computational strategies can predict its metabolic stability and toxicity profile?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to assess Lipinski’s Rule compliance (e.g., molecular weight <500 Da, logP <5).
  • Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., oxadiazole rings may generate reactive metabolites) .

Methodological Considerations

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Troubleshooting :

  • NMR Shifts : Use DFT calculations (e.g., B3LYP/6-31G* basis set) to simulate 1H^1H-NMR spectra. Deviations >0.3 ppm may indicate conformational flexibility or solvent effects.
  • Mass Accuracy : Recalibrate HRMS instruments with internal standards (e.g., sodium formate clusters) to ensure <5 ppm error .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。